molecular formula C12H6O3 B13685435 Naphtho[2,1-b]furan-1,2-dione CAS No. 6540-43-8

Naphtho[2,1-b]furan-1,2-dione

Cat. No.: B13685435
CAS No.: 6540-43-8
M. Wt: 198.17 g/mol
InChI Key: KCCLIFINCKVFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-b]furan-1,2-dione is a chemical compound of interest in organic and medicinal chemistry research . While specific studies on this exact molecule are limited, naphthofuran derivatives are recognized as a privileged structural motif in drug discovery due to their wide range of biological activities . Related compounds in this class have demonstrated significant research value, exhibiting cytotoxic, antitumor, antiviral, and antibacterial properties in preclinical studies . For instance, structurally similar naphtho[1,2-b]furan-4,5-dione has been shown to induce apoptosis in cancer cells by disrupting the JAK2 signaling pathway . Furthermore, naphthofuran scaffolds serve as key intermediates in synthesizing more complex heterocyclic systems and are also investigated for their photochromic properties, changing color when exposed to UV light . This makes them promising candidates for developing new therapeutic agents and functional materials. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

6540-43-8

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

benzo[e][1]benzofuran-1,2-dione

InChI

InChI=1S/C12H6O3/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)15-12(11)14/h1-6H

InChI Key

KCCLIFINCKVFJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)O3

Origin of Product

United States

Preparation Methods

Classical Cyclization Approach

One of the primary synthetic routes to this compound involves cyclization reactions starting from 2-hydroxy-1-naphthaldehyde derivatives. A typical method uses chloroacetone as the cyclizing agent in the presence of anhydrous potassium carbonate in anhydrous acetone. The reaction mixture is refluxed for several hours, after which acidification yields the target compound.

Step Reagents and Conditions Outcome Yield (%)
1 2-hydroxy-1-naphthaldehyde + chloroacetone, K2CO3, acetone, reflux Cyclization to this compound Moderate to high (60–80%)

This approach benefits from operational simplicity and relatively high yields. The use of anhydrous conditions and reflux temperature is critical for efficient cyclization and minimizing side products.

Multi-Step Synthetic Routes via Functionalized Intermediates

More complex synthetic strategies involve multi-step sequences starting from substituted naphthofuran derivatives. For example, acetylation and formylation of 1-methylnaphtho[2,1-b]furan yield key intermediates such as 2-acetyl-1-methylnaphtho[2,1-b]furan and 1-methylnaphtho[2,1-b]furan-2-carbaldehyde. These intermediates undergo Stobbe condensation with diethyl isopropylidenesuccinate in tetrahydrofuran (THF), followed by hydrolysis and cyclization to produce fulgides, which are structurally related to this compound frameworks.

Step Reagents and Conditions Outcome Notes
1 Acetylation/Formylation of 1-methylnaphtho[2,1-b]furan Functionalized intermediates Use of acetyl chloride or Vilsmeier–Haack reagent
2 Stobbe condensation with diethyl isopropylidenesuccinate in THF Formation of fulgide intermediates Followed by hydrolysis and cyclization
3 Purification of monoethyl esters and fulgenic acids Prepares for further functionalization Avoids isolation to improve yield

This method allows for structural diversification but requires careful control of reaction conditions to avoid side products such as unusual methyl-substituted condensation products.

One-Pot Multi-Component Reactions

A more recent and efficient approach involves one-pot multi-component reactions. For instance, a three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine produces functionalized naphtho[2,1-b]furans with yields up to 85%. This method avoids chromatographic purification and is scalable.

Step Reagents and Conditions Outcome Yield (%)
1 Meldrum’s acid + arylglyoxals + β-naphthol, Et3N, EtOH/H2O, controlled temperature Formation of functionalized naphtho[2,1-b]furan derivatives Up to 85%

Key factors influencing yield and selectivity include solvent choice and temperature control to suppress isomer formation.

Catalytic Oxidation Methods

Catalytic oxidation of 3-arylbenzofuran-2(3H)-ones using lithium chloride and hexafluoroisopropanol as solvent has been reported to efficiently form this compound derivatives. The reaction efficiency depends on oxidant stoichiometry and solvent polarity.

Step Reagents and Conditions Outcome Notes
1 3-Arylbenzofuran-2(3H)-ones + LiCl, HFIP solvent Oxidation to this compound Controlled oxidant amounts critical

This method offers a mild and selective oxidation pathway to the target compound.

Analysis of Reaction Conditions and Optimization

Solvent Effects

Polar aprotic solvents such as dimethylformamide (DMF) stabilize reaction intermediates, favoring selective formation of the [2,1-b] isomer over other possible isomers like naphtho[2,3-b]furan derivatives. In contrast, protic solvents may promote side reactions and lower selectivity.

Temperature Control

Lower reaction temperatures (0–25 °C) reduce kinetic competition between pathways, minimizing isomeric byproducts. Elevated temperatures favor faster reactions but increase the risk of side product formation.

Catalyst and Base Selection

Use of anhydrous potassium carbonate as a base in cyclization reactions is common. Triethylamine is effective in multi-component reactions to mediate deprotonation and nucleophilic attack, enhancing regioselectivity.

Data Summary Table of Key Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Classical Cyclization 2-Hydroxy-1-naphthaldehyde + chloroacetone K2CO3, acetone, reflux, acidification 60–80 Simple, scalable
Multi-Step Functionalization 1-Methylnaphtho[2,1-b]furan derivatives Acetylation, formylation, Stobbe condensation Moderate Allows substitution pattern control
One-Pot Multi-Component Reaction Meldrum’s acid, arylglyoxals, β-naphthol Triethylamine, EtOH/H2O, controlled temp Up to 85 High yield, no chromatography needed
Catalytic Oxidation 3-Arylbenzofuran-2(3H)-ones LiCl, hexafluoroisopropanol Moderate Mild oxidation, solvent polarity critical

Spectroscopic and Purity Confirmation

To confirm the structure and purity of synthesized this compound, the following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic aromatic proton signals between δ 6.8–8.2 ppm and carbonyl carbons near δ 170–175 ppm confirm the fused ring and ketone functionalities.

  • Infrared (IR) Spectroscopy: Strong C=O stretching bands near 1700 cm⁻¹ and absence of extraneous functional group signals validate the product.

  • Elemental Analysis: Carbon, hydrogen, and oxygen content matching theoretical values within ±0.3% confirms compound purity.

Chemical Reactions Analysis

Substitution Reactions

The lactone moiety in naphtho[2,1-b]furan-1,2-dione undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrazine Substitution : Reaction with hydrazine hydrate in ethanol under reflux replaces the ester group with a carbohydrazide functionality. This generates naphtho[2,1-b]furan-2-carbohydrazide, a precursor for further derivatization .

  • Chalcone Condensation : The carbohydrazide derivative reacts with substituted chalcones in dioxane with acetic acid catalysis, forming 1-(naphtho[2,1-b]furan-2-yl)carbonyl-4-arylidene-3-thiosemicarbazides. These compounds demonstrate antimicrobial activity .

Reagents and Conditions :

Reaction TypeReagentsSolventConditionsProduct Yield
Hydrazide FormationHydrazine hydrate, HClEthanolReflux, 2 hr85–90%
Chalcone CondensationChalcones, acetic acidDioxaneReflux, 4–6 hr70–78%

Condensation Reactions

This compound derivatives participate in condensation reactions to form heterocyclic systems:

  • Malononitrile Condensation : 2-Acetylnaphtho[2,1-b]furan reacts with malononitrile in benzene with ammonium acetate and acetic acid, yielding 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan. This product is characterized by IR absorption at 2,225–2,228 cm⁻¹ (C≡N) and 1,567 cm⁻¹ (C=C) .

  • Phenylhydrazone Formation : Condensation with phenylhydrazine in ethanol produces 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, confirmed by IR peaks at 3,459–3,346 cm⁻¹ (N–H) and 1,601 cm⁻¹ (C=N) .

Spectral Data :

CompoundIR Peaks (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Acetylnaphthofuran1,666 (C=O)2.62 (s, CH₃), 7.60–7.89187.19 (C=O), 26.31 (CH₃)
Dicyanovinyl Derivative2,225–2,228 (C≡N)2.35 (s, CH₃), 7.60–7.89158.12 (C=C), 115–120 (CN)

Cyclization and Aromatization

Photochemical reactions enable cyclization and aromatization pathways:

  • Photocyclization : UV irradiation of 2,3-disubstituted benzofurans generates naphtho[2,1-b]furan derivatives via a hexatriene intermediate. Subsequent elimination of water aromatizes the benzene ring, forming the fused system .

Key Steps :

  • Hexatriene formation under UV light.

  • Aromatization via water elimination.

Biological Activity of Derivatives

Derivatives exhibit notable bioactivity:

Compound ClassActivityTarget PathogenMIC (µg/mL)
ThiosemicarbazidesAntibacterialPseudomonas aeruginosa7.9
AntifungalAspergillus niger15 (Zone, mm)

Mechanistic Insights

  • Antimicrobial Action : Thiosemicarbazide derivatives disrupt microbial cell walls via hydrogen bonding with carbonyl and thioamide groups .

  • Electronic Effects : The naphthofuran core enhances π-π stacking with biological targets, improving binding affinity .

Comparison with Similar Compounds

Structural Isomers and Analogues

Naphtho[2,1-b]furan-1,2-dione belongs to a family of naphthofuran derivatives, differing in ring fusion positions and substituents. Key analogues include:

Compound Structure Key Properties Reference
Naphtho[1,2-b]furan-4,5-dione Furan fused at [1,2-b] position Higher natural abundance; lower synthetic pharmacological activity vs. [2,1-b]
Naphtho[2,3-b]furan-4,9-dione Furan fused at [2,3-b] position Higher melting point (229°C); used in anticancer studies
Naphtho[1,2-b]furan-2(3H)-one Partially hydrogenated furan ring Exhibits antimicrobial activity; lower thermal stability
Naphtho[2,1-b:6,5-b']difuran Difuran-fused naphthalene High hole mobility (3.6 cm²/V·s) in organic transistors

Key Differences :

  • Positional Isomerism : The [2,1-b] fusion in this compound enhances electrophilic reactivity compared to [1,2-b] isomers, enabling diverse functionalization .
  • Substituent Effects : Alkyl or aryl substituents (e.g., ethyl, phenyl) on the furan ring modulate solubility and bioactivity. For example, 2-phenyl derivatives show improved anticancer activity but lower yields (18.2%) due to steric hindrance .

Structure-Activity Insights :

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃) enhance antimicrobial activity but reduce solubility .
  • Hydrogenation of the furan ring (e.g., 1,2-dihydronaphtho[2,1-b]furan) improves anti-inflammatory activity by reducing oxidative metabolism .

Data Tables

Table 1: Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight Solubility (DMSO)
This compound 136–145 212–274 High
Naphtho[2,3-b]furan-4,9-dione 229 254 Moderate
Naphtho[1,2-b]furan-4,5-dione 64–220 198–274 Low

Table 2: Antimicrobial Activity Comparison

Derivative Gram(+) Bacteria (MIC, µg/mL) Gram(−) Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL)
Oxadiazole-2-yl derivatives 25–50 50–100 50–100
Triazepine derivatives 6.25–12.5 12.5–25 12.5–25

Biological Activity

Naphtho[2,1-b]furan-1,2-dione is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the class of naphthoquinones, characterized by a fused ring structure that contributes to its reactivity and biological activity. Its chemical structure facilitates various reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound induces S-phase arrest and apoptosis in breast cancer MDA-MB-231 cells. This effect is linked to the downregulation of cyclins A and B, as well as cyclin-dependent kinase (Cdk)2 .
  • Cytotoxicity : Another investigation revealed that derivatives of this compound exhibited cytotoxic effects against HeLa (cervical cancer), HT29 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells while sparing normal Vero cells from toxicity .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Activity Against Drug-resistant Bacteria : Studies have reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity in both planktonic and biofilm states. The minimum inhibitory concentration (MIC) values indicate strong potential for therapeutic applications against resistant bacterial strains .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : Research suggests that the compound inhibits Src-mediated signaling pathways in cancer cells. This inhibition leads to reduced cell migration and invasion—critical factors in cancer metastasis.
  • Induction of Apoptosis : The induction of apoptosis is marked by an increase in sub-G1 populations and activation of caspases. The compound promotes mitochondrial membrane potential loss and cytochrome c release—key events in the apoptotic pathway .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundBiological ActivityNotable Features
Naphtho[1,2-b]furan-4,5-dioneAnticancer; anti-MRSAInduces apoptosis in breast cancer cells
Naphtho[2,3-b]furan-4,9-dioneAnticancer; antimicrobialExhibits different reactivity profiles
Benzofuran derivativesVarious biological activitiesStructural diversity influences activity

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Study on Cytotoxicity : A study involving synthetic furonaphthoquinones showed moderate cytotoxicity against human leukemia cells (U937 and HL-60), reinforcing the compound's potential in cancer therapy .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against MRSA demonstrated that derivatives could effectively reduce bacterial viability in clinical isolates .

Q & A

Q. What are the common synthetic routes for naphtho[2,1-b]furan derivatives, and how are their structures validated?

Naphtho[2,1-b]furan derivatives are synthesized via multi-step protocols, including:

  • One-pot three-component reactions using Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (yields: 71–90%). This method avoids chromatographic separation and uses cost-effective catalysts .
  • Microwave-assisted cyclization of Schiff bases with triethyl orthoacetate, achieving high yields (e.g., 80–85%) in reduced reaction times (15–20 minutes) .

Structural validation relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR for aromatic proton environments (δ 7.60–8.90 ppm) and carbonyl signals (e.g., C=O at ~1685 cm⁻¹ in IR) .
    • Mass spectrometry (e.g., molecular ion peak at m/z 339 for triazepine derivatives) .
  • Elemental analysis to confirm stoichiometry (e.g., C: 70.1%, H: 3.8% for C₁₉H₁₂N₄O₂) .

Q. How are naphtho[2,1-b]furan derivatives screened for antimicrobial activity?

Standard protocols include:

  • Agar well-diffusion assays : Compounds (0.005 mol/mL in DMF) are tested against bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using chloramphenicol (2 mg/mL) and fluconazole as controls .
  • Activity classification :
    • High activity : Inhibition zone >12 mm (e.g., compound 6k against S. aureus) .
    • Moderate activity : Inhibition zone 9–12 mm (e.g., compound 6e against Aspergillus niger) .

Advanced Research Questions

Q. How can synthetic yields and reaction efficiency be optimized for naphtho[2,1-b]furan derivatives?

  • Microwave irradiation reduces reaction times (e.g., 20 minutes vs. 6–8 hours for conventional heating) and improves yields by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in triazepine synthesis .
  • Catalyst screening : Triethylamine promotes one-pot reactions by stabilizing intermediates and reducing side products .

Q. How do structural modifications influence the bioactivity of naphtho[2,1-b]furan derivatives?

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antifungal activity. For example:
    • Compound 6l (with -Cl substituent) shows 14 mm inhibition against C. albicans, outperforming fluconazole (12 mm) .
  • Extended conjugation (e.g., quinoline-Schiff base hybrids) improves antibacterial potency due to increased π-π stacking with microbial DNA .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Dose-response profiling : Compounds with moderate activity (e.g., 6h: 9 mm inhibition at 0.005 mol/mL) may show higher potency at elevated concentrations .
  • Synergistic assays : Combining derivatives (e.g., 6k + 6l) can amplify antifungal effects against A. niger by disrupting cell membrane integrity .
  • Molecular docking : Computational models predict binding affinities to microbial targets (e.g., cytochrome P450 for triazepines) .

Q. What mechanistic insights explain the cyclization of naphtho[2,1-b]furan intermediates?

  • Schiff base formation : 2-Aminobenzaldehyde reacts with naphtho[2,1-b]furan carbonyl groups to form imine intermediates, which undergo [1,5]-hydride shifts under microwave irradiation .
  • Azetidinone formation : Chloroacetyl chloride reacts with hydrazide intermediates to generate β-lactam rings, critical for antimicrobial activity .

Q. How can computational tools aid in designing novel naphtho[2,1-b]furan derivatives?

  • DFT calculations : Predict thermodynamic stability of intermediates (e.g., ΔG = −45 kcal/mol for triazepine cyclization) .
  • QSAR models : Correlate substituent electronegativity with bioactivity (R² = 0.89 for P. aeruginosa inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.